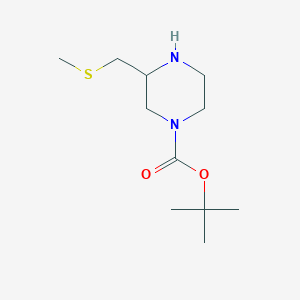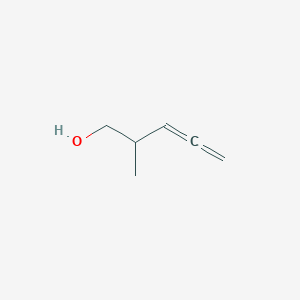
2-Methylpenta-3,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpenta-3,4-dien-1-ol: is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as alcohols, specifically an allylic alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Propargyl Alcohol:
Step 1: Propargyl alcohol is subjected to a reaction with formaldehyde in the presence of a base such as sodium hydroxide to form 2-methylpenta-3,4-dien-1-ol.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring for several hours.
-
From 3-Methyl-1,4-pentadiyne-3-ol:
Step 1: 3-Methyl-1,4-pentadiyne-3-ol is synthesized using perrhenate- and molybdenum (VI)-catalysts.
Step 2: The compound undergoes rearrangement to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions with the catalysts mentioned above.
Industrial Production Methods:
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of 2-methylpenta-3,4-dien-1-ol can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the compound into saturated alcohols.
-
Substitution:
Reagents: Halogenating agents such as hydrogen bromide or hydrogen chloride.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in the presence of a solvent like dichloromethane.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately leading to the observed effects.
Comparison with Similar Compounds
- 3-Methylpenta-1,4-diene-3-ol
- 2-Methylpenta-1,4-diene
- 3-Methylpenta-2,4-dien-1-ol
Comparison:
- 3-Methylpenta-1,4-diene-3-ol: Similar structure but differs in the position of the double bonds and hydroxyl group.
- 2-Methylpenta-1,4-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- 3-Methylpenta-2,4-dien-1-ol: Similar structure but differs in the position of the double bonds, affecting its reactivity and chemical properties.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4,6-7H,1,5H2,2H3 |
InChI Key |
DMGVRWZGBNIGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


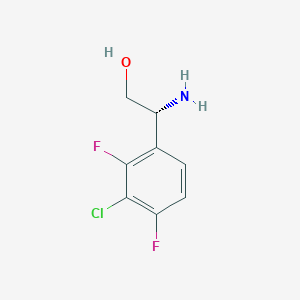
![3-[2-(Methylsulfanyl)phenyl]propanal](/img/structure/B13597670.png)
![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)
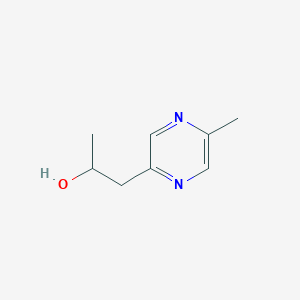
![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)
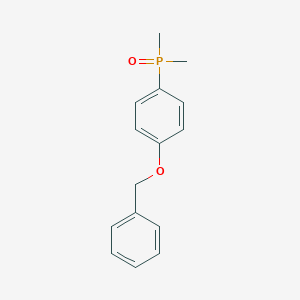
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)



![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)
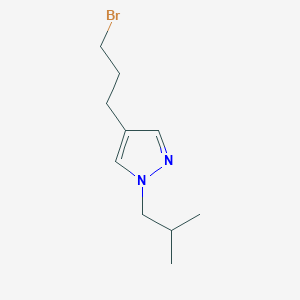
![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
